3-Bromo-2-methylpyridin-4-amine chemical properties
3-Bromo-2-methylpyridin-4-amine chemical properties
An In-depth Technical Guide to 3-Bromo-2-methylpyridin-4-amine: Properties, Synthesis, and Reactivity
Executive Summary
3-Bromo-2-methylpyridin-4-amine is a halogenated aminopyridine that has emerged as a critical structural motif and versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the specific arrangement of the bromo, methyl, and amino substituents on the electron-deficient pyridine ring, make it an invaluable intermediate for the development of complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, reactivity profile in key transformations, and its applications, particularly in the fields of medicinal chemistry and materials science. It is intended for researchers and drug development professionals seeking to leverage this compound's synthetic potential.
Physicochemical and Spectroscopic Properties
3-Bromo-2-methylpyridin-4-amine is a solid at room temperature. The strategic placement of an electron-donating amino group and a weakly activating methyl group on the pyridine core, along with the synthetically versatile bromine atom, defines its chemical character.[1]
| Property | Value | Source |
| CAS Number | 97944-41-7 | [2][3][4] |
| Molecular Formula | C₆H₇BrN₂ | [2][3] |
| Molecular Weight | 187.04 g/mol | [2][3] |
| Melting Point | 107-108 °C | [5] |
| Boiling Point | 272.8±35.0 °C (Predicted) | [5] |
| Density | 1.593±0.06 g/cm³ (Predicted) | [5] |
| pKa | 7.63±0.42 (Predicted) | [5] |
| IUPAC Name | 3-bromo-2-methylpyridin-4-amine | [2] |
| SMILES | CC1=NC=CC(N)=C1Br | [2] |
Spectroscopic Data Insights: While specific spectral data is proprietary to manufacturers, predicted mass spectrometry data indicates prominent adducts for characterization.
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 186.98654 |
| [M+Na]⁺ | 208.96848 |
| [M-H]⁻ | 184.97198 |
| Data sourced from PubChem predictions.[6] |
Synthesis and Manufacturing
The synthesis of 3-Bromo-2-methylpyridin-4-amine is most effectively achieved through the direct electrophilic bromination of its precursor, 2-methylpyridin-4-amine. This approach is favored due to its high selectivity and operational simplicity.
Retrosynthetic Analysis
A retrosynthetic view reveals that the primary disconnection strategy targets the Carbon-Bromine bond, pointing to 2-methylpyridin-4-amine as the logical starting material.[1] The existing amino and methyl groups on the pyridine ring act as activating groups that direct the incoming electrophile (bromine) to the C-3 position.[1]
Caption: Retrosynthetic pathway for 3-Bromo-2-methylpyridin-4-amine.
Recommended Synthetic Protocol: Direct Bromination
This protocol details the direct bromination of 2-methylpyridin-4-amine using an in situ generated bromine source. The combination of hydrobromic acid and hydrogen peroxide provides a controlled and effective method for electrophilic bromination.[1]
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylpyridin-4-amine (1.0 eq.) in aqueous hydrobromic acid (48%, ~4-5 volumes).
-
Stir the mixture at room temperature until complete dissolution is achieved. The formation of the pyridinium salt enhances solubility and moderates the reactivity of the amino group.
Step 2: Bromination
-
Gently heat the solution to a temperature between 60-80°C.
-
Add hydrogen peroxide (30% aq. solution, ~1.1-1.2 eq.) dropwise to the heated solution over 30-60 minutes. The H₂O₂ reacts with HBr to generate electrophilic Br₂ in situ. This controlled generation minimizes the formation of polybrominated byproducts.
-
After the addition is complete, maintain the reaction at the same temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 8-9. This step deprotonates the product, causing it to precipitate.
-
Collect the resulting solid by vacuum filtration.
-
Wash the filter cake with cold deionized water to remove residual salts.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield 3-Bromo-2-methylpyridin-4-amine as a solid.
Caption: Step-by-step workflow for the synthesis of the target compound.
Reactivity and Synthetic Utility
The reactivity of 3-Bromo-2-methylpyridin-4-amine is governed by the interplay of its functional groups. The electron-deficient pyridine ring is susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom.[7] However, the C-Br bond at the 3-position is the primary site for synthetic transformations, especially in palladium-catalyzed cross-coupling reactions.
Electronic Effects
-
Amino Group (-NH₂): A strong electron-donating group at the C-4 position, which activates the ring towards electrophilic substitution and influences the electronic density of the C-Br bond.
-
Methyl Group (-CH₃): A weakly electron-donating group at the C-2 position, providing some steric hindrance around the adjacent C-Br bond.[8]
-
Bromo Group (-Br): An electron-withdrawing group by induction but a deactivating ortho-para director. Its position at C-3 makes it an excellent leaving group in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
This molecule is an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.
A. Suzuki-Miyaura Coupling The Suzuki-Miyaura reaction enables the formation of a C-C bond by coupling the bromopyridine with an organoboron reagent (e.g., an arylboronic acid).[9][10] This reaction is a cornerstone for synthesizing biaryl and heteroaryl-aryl scaffolds found in many kinase inhibitors.[9] The catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product.[10][11]
B. Buchwald-Hartwig Amination The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the bromopyridine with a primary or secondary amine.[8][12] This reaction has largely replaced harsher classical methods for synthesizing arylamines.[12] The choice of a sterically hindered phosphine ligand is often critical for achieving high yields, especially with a somewhat hindered substrate like 3-bromo-2-methylpyridine.[8]
Caption: Key cross-coupling reactions involving the C-Br bond.
Applications in Research and Development
3-Bromo-2-methylpyridin-4-amine is not an end product but a high-value intermediate. Its primary utility lies in its function as a robust building block for constructing more complex heterocyclic systems for screening in drug discovery and materials science.[1]
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for oncology.[1][9] The 4-aminopyridine scaffold is a known "privileged structure" that can bind to the hinge region of many protein kinases.
-
Agrochemical Research: The pyridine core is prevalent in modern pesticides and herbicides, and this compound is used in the discovery of novel agrochemical agents.[1]
-
Materials Science: It can be incorporated into the development of advanced materials such as functional polymers and coatings where tailored electronic properties are required.[1]
Safety and Handling
Proper handling of 3-Bromo-2-methylpyridin-4-amine is essential due to its potential hazards.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2][14] Use only in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Wash hands and any exposed skin thoroughly after handling.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][16] Keep away from heat, sparks, and open flames.[16]
-
In case of Exposure:
References
- A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2 - Benchchem.
- 3-Bromo-2-methylpyridin-4-amine | 97944-41-7 | Benchchem.
- 3-bromo-2-methylpyridin-4-amine - Advanced ChemBlocks.
- A Comparative Guide to the Reactivity of 3-Bromopyridine and 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
- 3-Bromo-2-methylpyridin-4-amine - CAS:97944-41-7 - Sunway Pharm Ltd.
- 3-Amino-2-bromo-4-methylpyridine | C6H7BrN2 | CID 14418047 - PubChem.
- 3-bromo-2-methylpyridin-4-amine | CAS#:97944-41-7 | Chemsrc.
- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine - Benchchem.
- SAFETY D
- Buchwald–Hartwig amin
- 3-bromo-4-methyl-2-pyridinamine Safety D
- SAFETY D
- 3-bromo-2-methylpyridin-4-amine (C6H7BrN2) - PubChemLite.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery - Benchchem.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- 4-AMINO-3-BROMO-2-METHYLPYRIDINE | 97944-41-7 - ChemicalBook.
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